molecular formula C24H23FN2O B5292611 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane

1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane

Cat. No. B5292611
M. Wt: 374.4 g/mol
InChI Key: ZDPSWAJIHODAGK-UHFFFAOYSA-N
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Description

1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane, also known as FPA, is a chemical compound that belongs to the class of azepane derivatives. FPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been studied for its potential applications in neuroscience research. It has been shown to have high affinity and selectivity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and apoptosis. 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been used as a tool to study the function of the sigma-1 receptor in various cellular and animal models.

Mechanism of Action

1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane acts as a selective agonist of the sigma-1 receptor. Activation of this receptor by 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane leads to the modulation of various intracellular signaling pathways, including the regulation of calcium release from the endoplasmic reticulum, the modulation of ion channels, and the inhibition of apoptosis. 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Biochemical and Physiological Effects
1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been shown to have a variety of biochemical and physiological effects. In cellular models, 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been shown to modulate the release of calcium from the endoplasmic reticulum, which can affect cellular signaling pathways. In animal models, 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane as a research tool is its high affinity and selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its function in various cellular and animal models. However, one limitation of 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane is its potential toxicity and side effects, which must be carefully monitored in any experiments involving this compound.

Future Directions

There are many potential future directions for research involving 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane. One area of interest is the development of new sigma-1 receptor agonists and antagonists that may have improved selectivity and efficacy. Another area of interest is the study of the sigma-1 receptor in various disease states, including cancer and psychiatric disorders. Finally, the development of new methods for the synthesis and purification of 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane may allow for more efficient and cost-effective production of this compound for research purposes.
Conclusion
In conclusion, 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane, or 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has high affinity and selectivity for the sigma-1 receptor, and has been used as a tool to study the function of this receptor in various cellular and animal models. While there are limitations to the use of 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane in research, there are many potential future directions for the study of this compound and its effects on cellular and physiological processes.

Synthesis Methods

The synthesis of 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane involves a multi-step process that starts with the reaction of 3-fluorobenzaldehyde with 2-acetylpyridine to form the intermediate compound, 6-(3-fluorophenyl)pyridin-3-ylmethanol. This intermediate is then reacted with phthalic anhydride to form the corresponding phthalimide derivative. Finally, reduction of the phthalimide derivative with sodium borohydride yields 1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane.

properties

IUPAC Name

[6-(3-fluorophenyl)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O/c25-22-10-4-8-20(16-22)23-12-11-21(17-26-23)24(28)27-14-5-9-19(13-15-27)18-6-2-1-3-7-18/h1-4,6-8,10-12,16-17,19H,5,9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPSWAJIHODAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[6-(3-Fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane

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